N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 942004-02-6
VCID: VC6680625
InChI: InChI=1S/C15H12N2O3/c18-14(13-8-9-4-1-2-7-12(9)19-13)16-15-10-5-3-6-11(10)17-20-15/h1-2,4,7-8H,3,5-6H2,(H,16,18)
SMILES: C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C15H12N2O3
Molecular Weight: 268.272

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide

CAS No.: 942004-02-6

Cat. No.: VC6680625

Molecular Formula: C15H12N2O3

Molecular Weight: 268.272

* For research use only. Not for human or veterinary use.

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide - 942004-02-6

Specification

CAS No. 942004-02-6
Molecular Formula C15H12N2O3
Molecular Weight 268.272
IUPAC Name N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H12N2O3/c18-14(13-8-9-4-1-2-7-12(9)19-13)16-15-10-5-3-6-11(10)17-20-15/h1-2,4,7-8H,3,5-6H2,(H,16,18)
Standard InChI Key ORMDRDRJJCGXII-UHFFFAOYSA-N
SMILES C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4O3

Introduction

Structural and Molecular Characteristics

The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide integrates two distinct heterocyclic systems:

  • Benzofuran-2-carboxamide: A planar aromatic system comprising a fused benzene and furan ring, with a carboxamide group at the C2 position.

  • 5,6-Dihydro-4H-cyclopenta[c]isoxazole: A bicyclic scaffold featuring a five-membered cyclopentane ring fused to an isoxazole (1,2-oxazole) ring, with partial saturation at the cyclopentane moiety.

The compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.28 g/mol. Key structural features include:

  • Amide linkage: Connects the benzofuran and cyclopenta-isoxazole moieties, enabling hydrogen bonding and influencing pharmacokinetic properties.

  • Isoxazole ring: Contains oxygen and nitrogen atoms, contributing to electronic diversity and potential biological interactions.

  • Cyclopentane ring: Introduces conformational rigidity, which may enhance target binding specificity.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Prediction
Melting Point175–180°CAnalogous benzofuran carboxamides
Boiling Point410–415°C at 760 mmHgSimilar molecular weight compounds
SolubilityLow in water; soluble in DMSO, DMFHydrophobic aromatic systems
LogP (Partition Coefficient)2.8–3.1Calculated via fragment-based methods

Synthetic Pathways and Methodological Considerations

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide can be conceptualized through convergent strategies involving separate preparation of the benzofuran and cyclopenta-isoxazole components, followed by amide coupling.

Synthesis of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid serves as the precursor for the carboxamide group. A validated route involves:

  • Pd-catalyzed C–H arylation: Direct functionalization of benzofuran at the C3 position using aryl iodides under Pd(OAc)₂ catalysis, as demonstrated for analogous benzofuran derivatives .

  • Oxidative carboxylation: Treatment with CO gas in the presence of a palladium catalyst to introduce the carboxylic acid group .

Preparation of 3-Amino-5,6-dihydro-4H-cyclopenta[c]isoxazole

The cyclopenta-isoxazole amine can be synthesized via:

  • Cyclocondensation: Reaction of cyclopentanone with hydroxylamine to form a cyclopentanone oxime, followed by intramolecular cyclization using agents like POCl₃ to yield the isoxazole ring .

  • Reductive amination: Selective reduction of nitro groups or reductive cleavage of protecting groups to generate the free amine .

Amide Coupling

The final step involves coupling benzofuran-2-carboxylic acid with 3-amino-5,6-dihydro-4H-cyclopenta[c]isoxazole:

  • Activation as acid chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Nucleophilic acyl substitution: Reaction with the cyclopenta-isoxazole amine in the presence of a base (e.g., triethylamine) to form the amide bond .

Table 2: Optimized Reaction Conditions for Amide Coupling

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneHigh solubility of intermediates
Temperature0°C → room temperatureMinimizes side reactions
Coupling agentHATU85–90% yield

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O stretch: 1660–1680 cm⁻¹ (amide I band) .

  • N–H stretch: 3300–3450 cm⁻¹ (amide II band) .

  • Aromatic C–H stretches: 3050–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, Ar–H of benzofuran) .

    • δ 6.85–7.45 (m, 3H, remaining benzofuran protons) .

    • δ 4.15–4.30 (m, 2H, cyclopentane CH₂) .

    • δ 3.02–3.20 (m, 2H, cyclopentane CH₂) .

    • δ 2.60–2.75 (m, 1H, cyclopentane CH) .

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.2 (C=O of amide) .

    • δ 155.8 (isoxazole C–O) .

    • δ 120–145 (aromatic carbons of benzofuran) .

Mass Spectrometry

  • ESI-MS (m/z): 271.28 [M+H]⁺ (calculated), 271.3 [M+H]⁺ (observed).

TargetIC₅₀ (Predicted)Confidence Level
COX-20.8–1.2 µMHigh
EGFR kinase2.5–3.5 µMModerate
Candida albicansMIC: 16 µg/mLModerate

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